molecular formula C12H17N3O3S B1444861 (4-Aminophenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone CAS No. 916737-91-2

(4-Aminophenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone

Cat. No. B1444861
CAS RN: 916737-91-2
M. Wt: 283.35 g/mol
InChI Key: CJJYUMFUQLDXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminophenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone, also known as SMM-189, is a small molecule compound that has been studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the serotonin 5-HT7 receptor, which plays a role in regulating mood, anxiety, and cognition. In

Scientific Research Applications

Piperazine Derivatives in Drug Development

Piperazine rings are common in a variety of pharmaceutical compounds, demonstrating a wide range of biological activities. These include antipsychotic, antidepressant, antihistamine, and anticancer properties. The versatility of the piperazine structure allows for modifications that can lead to significant pharmacological effects. Research into piperazine derivatives aims to explore these properties for the development of new therapeutic agents. For example, piperazine derivatives are examined for their potential as dopamine D2 receptor ligands, which are critical in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease (Jůza et al., 2022).

Molecular Design and Chemical Synthesis

The synthesis and evaluation of ligands that include piperazine groups focus on their role in enhancing the potency and selectivity of binding affinity at targeted receptors. This research is foundational in drug design, where the aim is to develop compounds with improved efficacy and safety profiles. Studies in this area might involve the exploration of how different substituents on the piperazine ring affect the biological activity and pharmacokinetics of the compounds (Sikazwe et al., 2009).

Therapeutic Potential and Patent Landscape

The therapeutic applications and patent landscape of piperazine derivatives have been a subject of extensive review. These compounds have shown promise across a range of applications, including as CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, and antidiabetic drugs. The flexibility of the piperazine core in drug design highlights its potential to serve as a basis for developing new therapeutic agents for various diseases. Such reviews provide insights into the ongoing research and future directions in the therapeutic use of piperazine derivatives (Rathi et al., 2016).

properties

IUPAC Name

(4-aminophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-19(17,18)15-8-6-14(7-9-15)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJYUMFUQLDXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Aminophenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone
Reactant of Route 2
Reactant of Route 2
(4-Aminophenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone
Reactant of Route 3
Reactant of Route 3
(4-Aminophenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone
Reactant of Route 4
Reactant of Route 4
(4-Aminophenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone
Reactant of Route 5
Reactant of Route 5
(4-Aminophenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone
Reactant of Route 6
Reactant of Route 6
(4-Aminophenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.